{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile
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Overview
Description
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of cyano groups, diazenyl linkages, and phenyl rings, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of aniline derivatives followed by coupling with cyanoethyl-substituted amines. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application, such as inhibiting cell proliferation in cancer research or disrupting microbial cell membranes in antimicrobial studies.
Comparison with Similar Compounds
Similar Compounds
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile: shares similarities with other diazenyl and cyano-substituted compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
89904-05-2 |
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Molecular Formula |
C23H16N8 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[4-[[4-[bis(2-cyanoethyl)amino]phenyl]diazenyl]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H16N8/c24-11-1-13-31(14-2-12-25)22-9-7-21(8-10-22)30-29-20-5-3-18(4-6-20)23(17-28)19(15-26)16-27/h3-10H,1-2,13-14H2 |
InChI Key |
NACYMXQGJBZGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N=NC2=CC=C(C=C2)N(CCC#N)CCC#N |
Origin of Product |
United States |
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